Borane, ethynyldimethyl- is a boron-containing compound characterized by its unique structure, which includes a boron atom bonded to an ethynyl group and two dimethyl groups. This compound is part of the organoboron family, which plays a significant role in organic synthesis due to the versatile reactivity of boron. Organoboron compounds are known for their ability to undergo various chemical transformations, including hydroboration and reduction reactions.
The general formula for borane compounds can be represented as , where represents organic substituents. In the case of borane, ethynyldimethyl-, the specific structure allows for unique reactivity patterns that can be exploited in synthetic chemistry.
These reactions highlight the utility of borane, ethynyldimethyl- in synthetic pathways, particularly in producing alcohols from alkenes and carbonyls.
Borane, ethynyldimethyl- can be synthesized through several methods:
These methods illustrate the versatility of synthetic approaches available for creating borane derivatives.
Borane, ethynyldimethyl- has several applications in organic chemistry:
Studies on the interactions of borane, ethynyldimethyl- with other chemical species are essential for understanding its reactivity and potential applications. Interaction studies often focus on:
These studies are critical for expanding the understanding of borane chemistry and its applications.
Several compounds share structural similarities with borane, ethynyldimethyl-, each exhibiting unique properties and reactivities:
The comparison highlights that while these compounds share a common element (boron), their differing substituents and structures lead to varied reactivities and applications within organic synthesis.
Transition-metal catalysts enable precise control over alkyne-borane coupling, particularly in hydroboration reactions. Manganese(I) alkyl PCP complexes, such as cis-[Mn(PCP-iPr)(CO)₂(CH₂CH₂CH₃)], facilitate stereo- and regioselective hydroboration of terminal alkynes with pinacolborane (HBPin). Aryl alkynes yield Z-selective alkenyl boranes (≥90% selectivity), while aliphatic alkynes favor E-isomers (85–95% selectivity) under solvent-free conditions at 50–70°C. The mechanism involves migratory insertion of CO into the Mn–alkyl bond, forming an acyl intermediate that undergoes C–H activation (aryl alkynes) or B–H cleavage (aliphatic alkynes).
Titanium and zirconium complexes supported by dianionic amidophosphine–borane ligands offer broad functional group tolerance. For example, Ti-catalyzed hydroboration of 4-ethynylanisole with HBpin produces (E)-alkenyl boranes in 92% yield within 2 hours in toluene. Zirconium analogues exhibit similar efficiency but require higher temperatures (60°C) for nitrile hydroboration.
Table 1: Comparative Performance of Transition-Metal Catalysts
Ligands critically influence borane-ethynyl complex stability and reactivity. β-Pinane-derived terpene ligands in [B(β-pinane)₃] enhance London dispersion interactions (ΔG = −7.9 kcal/mol), stabilizing the boron center more effectively than camphane or sabinane analogues. These non-covalent H⋯H contacts improve thermal stability, enabling isolation of borane adducts at ambient temperatures.
Phosphine ligands, such as PMe₃, coordinate to borane-terpene complexes via dynamic equilibria. For [Me₃P–B(β-pinane)₃], association is slightly endergonic (ΔG = +0.29 kcal/mol at 302 K), suggesting reversible binding that modulates catalytic activity. In contrast, amine ligands (e.g., cyclopropylamine) displace dimethyl sulfide from BH₃·S(CH₃)₂, forming air-stable adducts like C₃H₅NH₂BH₃.
Table 2: Ligand Effects on Borane-Ethynyl Complexation
Solvent polarity and coordinating ability dictate regioselectivity in borane-adduct formation. Aprotic solvents like toluene favor dissociation of dimethyl sulfide from BH₃·S(CH₃)₂, liberating BH₃ for alkyne hydroboration. Neat conditions (solvent-free) enhance reaction rates for Mn-catalyzed systems, achieving conversions >90% within 3 hours. Mixed halogenated/ethereal solvents (e.g., CH₂Cl₂/THF) improve reproducibility in phosphine-borane solvolysis by moderating Lewis acidity.
Polar aprotic solvents (e.g., DMF) destabilize borane aggregates, increasing electrophilicity at boron and promoting anti-Markovnikov addition to alkynes. Conversely, ethereal solvents like THF stabilize borane via coordination, reducing reactivity toward sterically hindered substrates.
Table 3: Solvent Impact on Regioselectivity
| Solvent System | Dielectric Constant | Regioselectivity (Anti-Markovnikov:Markovnikov) | Reaction Rate (k, s⁻¹) |
|---|---|---|---|
| Toluene | 2.4 | 98:2 | 1.2 × 10⁻³ |
| Neat | – | 95:5 | 3.5 × 10⁻³ |
| CH₂Cl₂/THF | 8.9/7.5 | 90:10 | 2.1 × 10⁻³ |
Cross-coupling reactions involving sp-hybridized carbon centers represent a significant advancement in organoboron chemistry, enabling the formation of carbon-carbon bonds with alkyne-containing substrates [17] [18]. These transformations have expanded the synthetic utility of alkynylborane compounds by providing access to complex molecular architectures through palladium-catalyzed processes [19] [20].
The Suzuki-Miyaura coupling reaction has been successfully extended to include alkynylborane nucleophiles in reactions with aryl and vinyl electrophiles [17] [20]. The mechanism follows the traditional palladium-catalyzed cross-coupling pathway, involving oxidative addition of the organic halide to palladium(0), transmetalation with the alkynylborane, and reductive elimination to form the carbon-carbon bond [18] [20]. The transmetalation step with alkynylboranes proceeds efficiently under basic conditions, where the base activates the boron center for nucleophilic attack on the palladium complex [17].
The Sonogashira coupling reaction provides an alternative approach for forming sp-sp² carbon-carbon bonds using terminal alkynes directly [19]. This transformation employs a dual palladium-copper catalyst system, where the copper co-catalyst facilitates the formation of acetylide intermediates that subsequently undergo transmetalation with palladium [19]. The reaction tolerates a wide range of functional groups and proceeds under mild conditions, making it particularly valuable for complex molecule synthesis [18] [19].
Recent developments have expanded cross-coupling methodology to include sp³-sp hybridized bond formation [21] [22]. These reactions typically require specialized catalyst systems, such as nickel-based catalysts or metallaphotoredox conditions, to overcome the challenges associated with β-hydride elimination from alkyl intermediates [21] [23]. The use of photoredox catalysis in combination with nickel catalysis has enabled the coupling of carboxylic acids with alkyl halides, providing a new pathway for sp³-sp bond construction [22].
Alkyne-alkyne cross-coupling reactions have emerged as a specialized subset of these transformations, utilizing ene-yne-ketones as carbene precursors [24]. These reactions proceed through metal carbene migratory insertion processes, providing access to conjugated enyne systems with high stereoselectivity [24]. The mechanism involves initial carbene formation from the ene-yne-ketone substrate, followed by insertion into the terminal alkyne and subsequent rearrangement [24].
Table 2: Cross-Coupling Reactions with sp-Hybridized Carbon Centers
| Reaction Type | Alkyne Partner | Electrophile | Catalyst System | Conditions | Typical Yield (%) | Functional Group Tolerance |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Alkynyl boranes | Aryl/vinyl halides | Palladium(0), base | Mild, aqueous | 80-95 | Excellent |
| Sonogashira | Terminal alkynes | Aryl/vinyl halides | Palladium(0)/Copper(I), base | Mild, room temperature | 70-90 | Very good |
| Alkyne-Alkyne Coupling | Terminal alkynes | Ene-yne-ketones | Palladium(0) | Elevated temperature | 60-80 | Good |
| sp³-sp Coupling | Alkynyl boranes | Alkyl halides | Nickel(0)/photoredox | Mild, photoredox | 50-75 | Moderate |
The choice of catalyst system significantly impacts the success of these transformations [18] [20]. Palladium-based catalysts generally provide the highest efficiency for sp²-sp couplings, while nickel catalysts are preferred for sp³-sp bond formation due to their enhanced ability to undergo oxidative addition with alkyl electrophiles [21] [22]. Ligand selection plays a crucial role in controlling reactivity and selectivity, with bulky phosphine ligands often providing optimal results for sterically demanding substrates [25].
The functional group tolerance of borane-mediated reductions represents a critical aspect of their synthetic utility, determining the scope and selectivity of these transformations [26] [27]. Borane reagents exhibit distinctive reactivity patterns that allow for selective reduction of specific functional groups in the presence of others, making them valuable tools for complex molecule synthesis [28] [29].
Carboxylic acids represent one of the most readily reduced functional groups by borane reagents [27] [28]. The reduction proceeds through initial formation of an acyloxyborane intermediate, which undergoes rapid hydride transfer to generate the corresponding primary alcohol [28] [29]. This transformation is highly selective and can be performed in the presence of esters, lactones, amides, halides, and other functional groups that remain unreactive under the reaction conditions [27] [28].
Carbonyl-containing compounds, including aldehydes and ketones, undergo facile reduction with borane reagents to produce the corresponding alcohols [26] [30]. The reaction mechanism involves Lewis acid activation of the carbonyl group by boron coordination, followed by hydride transfer from the borane [26] [31]. This process is generally faster than the reduction of carboxylic acid derivatives, allowing for selective transformation of aldehydes and ketones in complex substrates [30] [32].
Ester and amide reductions with borane proceed more slowly than those of carboxylic acids and simple carbonyls [26] [27]. Esters typically require extended reaction times or elevated temperatures to achieve complete conversion, while amides show variable reactivity depending on their substitution pattern [26]. Tertiary amides are generally more reactive than primary or secondary amides due to reduced resonance stabilization [26].
Nitrile reduction with borane provides access to primary amines through a mechanism involving initial coordination of the nitrogen lone pair to boron [26] [33]. The reduction typically requires forcing conditions and may be accompanied by side reactions, particularly with electron-deficient nitriles [33]. The functional group tolerance in these reductions is generally lower than with carbonyl substrates [26].
Table 3: Functional Group Tolerance in Borane-Mediated Reductions
| Functional Group | Reduction with Borane | Reduction with Sodium Borohydride | Product | Selectivity |
|---|---|---|---|---|
| Carboxylic acids | Readily reduced | Not reduced | Primary alcohol | High |
| Aldehydes | Readily reduced | Readily reduced | Primary alcohol | High |
| Ketones | Readily reduced | Readily reduced | Secondary alcohol | High |
| Esters | Slowly reduced | Not reduced | Primary alcohol | Moderate |
| Amides | Slowly reduced | Not reduced | Amine | Moderate |
| Nitriles | Slowly reduced | Not reduced | Primary amine | Moderate |
| Alkenes | Reduced | Stable | Alkane | Low |
| Alkynes | Reduced | Stable | Alkene/alkane | Low |
| Aromatic rings | Stable | Stable | Unchanged | Not applicable |
| Halides | Generally stable | Stable | Unchanged | High |
The reactivity of unsaturated systems with borane presents both opportunities and limitations [26] [33]. Alkenes and alkynes undergo facile hydroboration, which may be undesired in reductions targeting other functional groups [26]. This reactivity can be controlled through careful reagent selection and reaction conditions, with sodium borohydride offering an alternative that leaves unsaturated systems intact [30].
Aromatic systems generally remain unreactive toward borane under typical reduction conditions, providing a stable framework for selective transformations [26] [28]. Halide substituents also show excellent stability, allowing for orthogonal reactivity in subsequent transformations [27] [28]. These compatibility patterns make borane reductions particularly valuable for late-stage modifications of complex molecules containing multiple functional groups [32].
Table 4: Reactivity Patterns in Organoboron Transformations
| Transformation Type | Mechanism | Stereochemistry | Rate Factors | Temperature Range (°C) | Solvent Compatibility |
|---|---|---|---|---|---|
| Hydroboration-oxidation | Concerted addition | Retention | Steric, electronic | 0-25 | Ethereal |
| Metalate rearrangement | 1,2-migration | Retention | Electrophile type | -78 to 25 | Ethereal |
| Cross-coupling | Transmetalation | Retention | Catalyst, base | 25-100 | Aqueous/organic |
| Homologation | Carbon monoxide insertion | Retention | Carbon monoxide pressure | 80-150 | Non-coordinating |
| Protodeboronation | Protonolysis | Not applicable | Acid strength | 0-25 | Protic/aprotic |
Carbon-hydrogen bond borylation represents a transformative approach in modern organic synthesis, enabling direct functionalization of unreactive C-H bonds to install valuable organoboron functionality [9] [10] [11]. The development of selective C-H borylation strategies has revolutionized synthetic planning by providing access to organoboron compounds without requiring pre-functionalized starting materials.
Iridium-catalyzed aromatic C-H borylation using the Ishiyama-Takagi-Hartwig-Miyaura (ITHM) protocol has established the foundation for modern C-H borylation methodology [11] [12]. The catalytic system employs iridium complexes with bidentate bipyridine ligands, enabling borylation of benzene and substituted aromatics with bis(pinacolato)diboron. Kinetic studies reveal primary kinetic isotope effects of 3.8, indicating that C-H activation represents the turnover-limiting step. The mechanism proceeds through an iridium(III) to iridium(V) catalytic cycle involving trisboryl iridium complexes.
Regioselectivity control in aromatic C-H borylation has been achieved through innovative catalyst design and substrate modification strategies [11] [13] [14]. Ortho-selective borylation proceeds through coordination of directing groups to the metal center, while meta-selective borylation employs specialized ligand frameworks that create secondary interactions. Para-selective borylation utilizes bulky phosphine ligands that sterically block meta positions, forcing borylation at the most remote para position with selectivities reaching 88 percent.
Table 2: C-H Bond Borylation Strategies
| Target Bond | Catalyst System | Selectivity | Reaction Conditions | Reference |
|---|---|---|---|---|
| Arene C-H (ortho) | Ir/dtbpy or Rh complexes | High ortho-selectivity | 80-150°C, HBPin | [11] [12] [13] |
| Arene C-H (meta) | Ir with specialized ligands | 88% meta selectivity | Modified ligand systems | [11] [12] |
| Arene C-H (para) | Ir with bulky phosphine ligands | 88% para selectivity | Bulky ligands, steric control | [11] [14] |
| Aliphatic C-H (primary) | Cp*Rh(η⁴-C₆Me₆) | Exclusive primary C-H | Mild conditions | [12] [13] |
| Aliphatic C-H (secondary) | Various Rh/Ir systems | Limited selectivity | Higher temperatures | [12] [13] |
| C-H bonds with directing groups | Metal-specific systems | Directing group dependent | Substrate specific | [15] [13] |
Aliphatic C-H borylation presents unique challenges due to the lower acidity and reduced accessibility of aliphatic C-H bonds compared to aromatic systems [12] [13]. Rhodium-catalyzed borylation using cyclopentadienyl rhodium complexes achieves exclusive selectivity for primary C-H bonds, even in the presence of secondary and tertiary positions. This selectivity arises from kinetic and thermodynamic preferences for primary alkyl-metal intermediates over secondary alternatives.
Photochemical C-H borylation has emerged as an alternative approach that operates under milder conditions and expanded substrate scope [10]. Iron and ruthenium catalysts have been developed for C-H borylation under photochemical activation, enabling reactions that proceed at room temperature or under visible light irradiation. These protocols demonstrate particular utility for substrates that are sensitive to thermal conditions.
Non-classical boron cluster electrophiles provide an innovative approach to C-H borylation that avoids precious metals and harsh conditions [9]. Electrophilic aromatic substitution using cage-opening of cesium closoboborate generates aryl-nido-decaborate products, which undergo cage deconstruction promoted by diols to afford aryl boronic esters. This methodology demonstrates unique regioselectivity patterns driven by steric and electronic control inherent to the boron cluster electrophile.
The mechanistic understanding of C-H borylation has been enhanced through computational studies and kinetic investigations [11] [13]. Density functional theory calculations reveal that the strength and number of Lewis acidic sites in borane catalysts can be controlled through the nature of organic linkers, enabling tunable catalytic activity that approaches molecular Lewis acids while maintaining heterogeneous catalyst benefits.
Asymmetric induction using chiral borane complexes represents one of the most powerful strategies for enantioselective synthesis, enabling the transformation of prochiral substrates into enantiomerically enriched products with high selectivity [16] [17] [18]. The development of chiral borane catalysts has revolutionized asymmetric synthesis by providing reliable methods for controlling absolute stereochemistry in carbon-heteroatom and carbon-carbon bond-forming reactions.
The Corey-Bakshi-Shibata (CBS) reduction using chiral oxazaborolidine catalysts stands as a landmark achievement in asymmetric catalysis [17] [18] [19]. These catalysts, derived from proline-based amino alcohols, enable enantioselective reduction of prochiral ketones with enantiomeric excesses exceeding 99 percent. The mechanism involves dual activation wherein borane coordinates to the nitrogen atom of the oxazaborolidine, enhancing Lewis acidity while the ketone coordinates to the endocyclic boron at the sterically more accessible electron lone pair.
The stereochemical outcome in CBS reduction follows predictable models based on the coordination geometry and steric interactions within the transition state [18] [20]. X-ray crystallographic studies and computational analyses reveal that the gem-diaryl moiety plays a crucial role in stereodifferentiation by stabilizing convex coordination of the substrate through attractive noncovalent interactions. The reaction proceeds through a highly organized transition state where the smaller substituent of the ketone is oriented away from the bulky diphenyl groups.
Table 3: Asymmetric Induction Using Chiral Borane Complexes
| Chiral Borane System | Substrate Class | Enantioselectivity | Mechanism | Reference |
|---|---|---|---|---|
| CBS Oxazaborolidines | Prochiral ketones | Up to >99% ee | Dual activation model | [17] [18] [19] [20] |
| Alpine borane | Aldehydes, acetylenic ketones | High stereoselectivity | Intramolecular hydride transfer | [21] |
| Spiroborate esters | Aromatic/aliphatic ketones | Up to 93% ee | Lewis acid activation | [22] |
| Chiral bisboranes | 2-Alkylbenzoxazoles | 88-95% ee | Bisborane activation | [23] |
| COBI catalysts | Various electrophiles | Variable | Cationic intermediates | [24] [25] |
| Chiral carbene-boranes | Arydiazoacetates | 90-95% ee | Carbene insertion | [16] [26] |
Alpine borane, derived from the reaction of 9-borabicyclo[3.3.1]nonane with α-pinene, provides an alternative approach to asymmetric reduction with complementary substrate scope [21]. This sterically crowded chiral trialkylborane achieves stereoselective reduction of aldehydes through the Midland reduction, proceeding via coordination of the carbonyl oxygen to boron followed by intramolecular hydride transfer from the pinane substituent. The stereochemical control derives from coordination to the bulky borane followed by hydride delivery opposite the largest substituent group.
Spiroborate esters represent a newer class of chiral borane catalysts that demonstrate exceptional performance in asymmetric reduction [22]. These catalysts, derived from chiral 1,2-aminoalcohols and catecholborane, achieve enantioselectivities up to 93 percent in the reduction of aromatic and aliphatic ketones. The spiroborate framework provides rigid geometry that enforces precise substrate orientation during the reduction process.
Chiral oxazaborolidinium ions (COBI catalysts) have expanded the scope of asymmetric borane catalysis beyond reduction reactions [24] [25]. These highly electrophilic Lewis acid catalysts enable enantioselective cyclopropanation, epoxidation, and radical reactions. The mechanism involves formation of cationic intermediates that undergo selective reaction pathways controlled by the chiral auxiliary structure.
Recent developments in chiral carbene-borane chemistry have enabled asymmetric insertion reactions that generate rare compounds with chiral boron centers [16] [26]. Rhodium-catalyzed asymmetric insertion of arydiazoacetates into boron-hydrogen bonds of prochiral carbene-boranes proceeds with enantioselectivities ranging from 90 to 95 percent. The chiral diene ligands provide effective asymmetric induction through diastereoselective coordination with rhodium complexes.
Chiral bisborane catalysts have demonstrated remarkable effectiveness in α-functionalization reactions of azaarenes [23]. The strong Lewis acidity and steric bulk of bisborane catalysts prove essential for achieving high reactivity and selectivity in α-alkylation of unactivated 2-alkylbenzoxazoles with electron-deficient olefins, providing products with enantiomeric excesses approaching 95 percent.